molecular formula C21H21N3O2S2 B2590064 N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941941-39-5

N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2590064
CAS RN: 941941-39-5
M. Wt: 411.54
InChI Key: QFTVJHPUQKHLGJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.

Scientific Research Applications

Synthesis and Anticancer Applications

New derivatives, including N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have been synthesized and studied for their anticancer activity. These compounds showed selective cytotoxicity against various cancer cell lines, such as A549 human lung adenocarcinoma cells, with one derivative exhibiting high selectivity and apoptosis induction, albeit not as potent as the standard cisplatin (Evren et al., 2019). Another study synthesized benzothiazole derivatives bearing different heterocyclic rings and evaluated their antitumor activity, finding considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

Anti-inflammatory and Antimicrobial Activities

Derivatives of N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide were synthesized and showed significant anti-inflammatory activity, with certain compounds exhibiting remarkable effects (Sunder et al., 2013). Moreover, compounds synthesized from similar structures have been reported to possess antimicrobial activity, with some showing higher efficacy against bacteria and fungi compared to standard drugs (Singh & Vedic, 2015).

Optoelectronic and Enzyme Inhibition Properties

The optoelectronic properties of thiazole-based polythiophenes, incorporating N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide derivatives, have been investigated, demonstrating potential applications in electronic and photonic devices (Camurlu & Guven, 2015). Additionally, coordination complexes constructed from similar pyrazole-acetamide derivatives showed significant antioxidant activity, hinting at their utility in scavenging free radicals and acting as potential antioxidants (Chkirate et al., 2019).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-14-3-5-16(6-4-14)12-27-21-24-19(13-28-21)11-20(26)23-18-9-7-17(8-10-18)22-15(2)25/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVJHPUQKHLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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